1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol
Description
Significance of Imidazo[4,5-c]pyridine Scaffolds in Organic Heterocyclic Chemistry
The imidazo[4,5-c]pyridine scaffold is a fused heterocyclic ring system that is isomeric with other imidazopyridines such as the imidazo[4,5-b]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines. nih.govresearchgate.net A key feature of the imidazo[4,5-c]pyridine core is its structural and electronic resemblance to natural purines, a class of compounds fundamental to nucleic acids (adenine, guanine) and various cofactors. dntb.gov.uanih.govmdpi.com This bioisosteric relationship allows imidazo[4,5-c]pyridine derivatives to interact with macromolecules like proteins and nucleic acids, making them a privileged scaffold in medicinal chemistry and drug discovery. nih.gov
The inherent chemical properties of this scaffold have led to the development of compounds with a wide array of biological activities. nih.gov Research has demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit potent activities, including but not limited to antitumor, antimicrobial, antiviral, and anti-inflammatory effects. nih.govnih.govmdpi.com For instance, certain analogues have been investigated as PARP inhibitors, which can enhance the sensitivity of tumor cells to chemotherapy. mdpi.com Others have been studied as potential treatments for fungal infections by targeting enzymes like glucosamine-6-phosphate synthase, which is crucial for the synthesis of the fungal cell wall. nih.gov The versatility of the imidazo[4,5-c]pyridine framework allows for chemical modifications at various positions, enabling the synthesis of diverse compound libraries for screening and optimization of therapeutic potential. mdpi.comosi.lv
Table 1: Reported Biological Activities of Imidazo[4,5-c]pyridine Derivatives
| Biological Activity | Target/Mechanism of Action | Reference(s) |
|---|---|---|
| Antitumor | Kinase inhibition, PARP inhibition | nih.govmdpi.com |
| Antimicrobial | Inhibition of glucosamine-6-phosphate synthase | nih.gov |
| Anticonvulsant | GABAA receptor agonist | mdpi.com |
| Antiviral | Various mechanisms | nih.gov |
The Role of Thiol and Benzyl (B1604629) Moieties in Modulating Chemical Properties and Interactions
The specific properties of 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol are significantly influenced by the presence of the thiol and benzyl functional groups attached to the core scaffold.
The thiol group (also known as a sulfhydryl group, -SH) is a highly reactive functional group that plays a critical role in a molecule's chemical and physical behavior. nih.gov Thiols are known to be potent reducing agents and are central to redox reactions in biological systems. creative-proteomics.com The sulfur atom in the thiol group can be readily oxidized to form various derivatives such as sulfenic, sulfinic, and sulfonic acids, or it can form disulfide bonds (-S-S-) through reaction with another thiol. nih.gov This capacity for thiol-disulfide exchange is fundamental to protein structure and stability. nih.gov The nucleophilic nature of the thiol group allows it to participate in a variety of chemical reactions, including Michael additions and alkylations, which are useful for synthesizing more complex molecules. researchgate.netresearchgate.net
The benzyl moiety , consisting of a benzene (B151609) ring attached to a CH₂ group, introduces several key features to the molecule. It adds significant bulk and lipophilicity, which can influence the compound's solubility and its ability to cross biological membranes. The aromatic nature of the benzyl group allows for potential π-stacking interactions with aromatic residues in biological targets like enzymes or receptors. Furthermore, the benzylic protons (the CH₂ group) provide a distinctive signal in ¹H NMR spectroscopy, which is useful for structural characterization and confirmation during synthesis. sapub.orgnih.gov
Overview of Research Trends Pertaining to this compound and Structural Analogues
Contemporary research on imidazo[4,5-c]pyridines and related heterocyclic systems is largely driven by their potential applications in medicinal chemistry and materials science. nih.gov A major trend involves the synthesis of diverse libraries of structural analogues to explore structure-activity relationships (SAR). nih.gov Synthetic strategies often employ modern organic chemistry techniques, such as palladium-mediated cross-coupling reactions (e.g., Buchwald-Hartwig and Suzuki), to introduce a wide variety of substituents onto the core scaffold. mdpi.comosi.lv
The goal of these synthetic efforts is often the discovery of novel therapeutic agents. For example, researchers have focused on developing imidazopyridine derivatives as inhibitors of specific enzymes, such as kinases, which are often dysregulated in diseases like cancer. nih.gov Other research has explored their potential as agents against neuropathic pain by targeting bromodomain and extra-terminal (BET) proteins. acs.org The development of imidazo[1,5-a]pyridine (B1214698) analogues through novel Ritter-type reactions highlights the ongoing effort to find efficient synthetic routes to these valuable chemical structures. nih.gov The exploration of these compounds extends to their use as chemosensors and as emissive materials for applications like organic light-emitting diodes (OLEDs). nih.gov
Table 2: Examples of Research on Imidazo[4,5-c]pyridine Analogues and Related Structures
| Compound Class/Derivative | Research Focus | Application Area | Reference(s) |
|---|---|---|---|
| Imidazo[4,5-c]pyridines | PARP inhibition | Oncology | mdpi.com |
| Amidino-substituted imidazo[4,5-b]pyridines | Antiproliferative and antiviral activity | Oncology, Virology | researchgate.netmdpi.com |
| Imidazo[4,5-b]pyridine derivatives | BET protein inhibition | Neuropathic Pain | acs.org |
| Imidazo[1,5-a]pyridines | Development of novel synthetic methods | Medicinal Chemistry | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3H-imidazo[4,5-c]pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c17-13-15-11-8-14-7-6-12(11)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHZLSFDKMWFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=NC=C3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333687 | |
| Record name | 1-benzyl-3H-imidazo[4,5-c]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34477-54-8 | |
| Record name | 1-benzyl-3H-imidazo[4,5-c]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Benzyl 1h Imidazo 4,5 C Pyridine 2 Thiol and Its Derivatives
Strategies for the Construction of the Imidazo[4,5-c]pyridine Ring System
The formation of the fused imidazo[4,5-c]pyridine core is a critical step in the synthesis of the target compound. This bicyclic system, an analogue of purine, is often assembled through reactions that form the imidazole (B134444) ring onto a pre-existing pyridine (B92270) scaffold. nih.gov Key starting materials for this approach are typically substituted diaminopyridines. nih.govnih.gov
Cyclocondensation and Annulation Reactions
Cyclocondensation reactions represent a foundational approach to constructing the imidazo[4,5-c]pyridine skeleton. nih.gov A prevalent method involves the reaction of 3,4-diaminopyridine (B372788) with various one-carbon electrophiles. nih.gov For instance, condensation with carboxylic acids or their derivatives, often facilitated by dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures, yields the desired fused imidazole ring. nih.gov The use of microwave irradiation in conjunction with PPA has been shown to enhance reaction rates and yields. nih.gov
Another common strategy is the oxidative cyclocondensation of diaminopyridines with aldehydes. nih.govnih.gov This approach can be performed under thermal conditions in water, utilizing air as the oxidant, which presents a greener alternative to traditional methods. nih.gov For example, reacting 2,3-diaminopyridine (B105623) with substituted aryl aldehydes can produce 1H-imidazo[4,5-b]pyridine derivatives in excellent yields. nih.gov Similarly, starting from 2-chloro-3-nitropyridine, a tandem sequence of SNAr reaction with primary amines, followed by in situ nitro group reduction and subsequent heteroannulation with aldehydes, provides a streamlined route to functionalized imidazo[4,5-b]pyridines. researchgate.net
Annulation strategies also play a role in forming this heterocyclic system. These can involve intramolecular cyclization of appropriately substituted pyridine precursors. For example, a palladium-catalyzed tandem cross-coupling/cyclization has been used to construct the imidazo[4,5-b]pyridine core starting from 3-amino-2-chloropyridine. researchgate.net
| Starting Material(s) | Reagent(s) | Conditions | Product | Yield |
| 3,4-Diaminopyridine | Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | Imidazo[4,5-c]pyridine | ~75% |
| 2,3-Diaminopyridine | Substituted Aryl Aldehyde | Water, Heat, Air Oxidation | 1H-Imidazo[4,5-b]pyridine | 83-87% |
| 2-Chloro-3-nitropyridine | Primary Amine, Aldehyde | H2O-IPA, Tandem Reaction | Functionalized Imidazo[4,5-b]pyridine | - |
| 3-Amino-2-chloropyridine | - | Palladium Catalyst | Imidazo[4,5-b]pyridine Core | - |
Multi-Component Reactions and Tandem Sequences for Core Formation
Multi-component reactions (MCRs) offer an efficient pathway to the imidazo[4,5-c]pyridine core by combining several reactants in a single step, thereby increasing atom economy and reducing synthetic steps. While specific examples for the direct synthesis of the imidazo[4,5-c]pyridine system via MCRs are less common in the provided context, the principles of MCRs are widely applied in heterocyclic chemistry. For the related imidazo[1,2-a]pyridines, three-component coupling reactions of 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne, catalyzed by copper, have proven effective. bio-conferences.org This highlights the potential for developing similar MCRs for the imidazo[4,5-c]pyridine scaffold.
Tandem sequences, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, are also valuable. A notable example is the synthesis of functionalized imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine. This process involves a tandem sequence of an SNAr reaction with a primary amine, followed by the in situ reduction of the nitro group and subsequent heteroannulation with an aromatic aldehyde. researchgate.net This approach is efficient and allows for the diversification of the final product with only one purification step. researchgate.net
Regioselective Introduction of the Benzyl (B1604629) Moiety at the N1 Position
A significant challenge in the synthesis of 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol is the regioselective benzylation at the N1 position of the imidazole ring, as alkylation can potentially occur at different nitrogen atoms within the heterocyclic system. nih.gov
N-Alkylation Protocols and Selectivity Considerations
Standard N-alkylation protocols typically involve treating the imidazo[4,5-c]pyridine core with a benzyl halide, such as benzyl bromide, in the presence of a base. researchgate.net Common bases used include potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). researchgate.netpsychosocial.com However, these conditions can often lead to a mixture of regioisomers, with alkylation occurring at different nitrogen atoms of the pyridine or imidazole ring. researchgate.net
The regioselectivity of N-alkylation is influenced by several factors, including the substitution pattern on the imidazopyridine ring and the specific reaction conditions. For some imidazo[4,5-c]pyridines, N-alkylation with benzyl bromides under basic conditions has been observed to predominantly yield the N5-regioisomers. psychosocial.com The structural assignment of these regioisomers is often confirmed using advanced NMR techniques like 2D 1H-1H NOESY and HMBC experiments. researchgate.netpsychosocial.com In some cases, N-benzylation has been found to occur at a higher ratio on the pyridine moiety, resulting in the N4-regioisomer. researchgate.net
| Substrate | Alkylating Agent | Base/Solvent | Major Product |
| Imidazo[4,5-c]pyridines | Benzyl Bromides | K2CO3 / DMF | N5-Regioisomers |
| Imidazo[4,5-b]pyridines | 4-chlorobenzyl bromide | K2CO3 / DMF | N4-Regioisomers |
Application of Phase Transfer Catalysis in Benzylation
Phase-transfer catalysis (PTC) offers a powerful and convenient method for the N-alkylation of heterocyclic compounds, often providing high yields and improved selectivity. researchgate.netphasetransfer.comzendy.io This technique is particularly useful for reactions involving a water-soluble nucleophile and a water-insoluble electrophile. In the context of benzylation, PTC can facilitate the reaction between the imidazo[4,5-c]pyridine anion and benzyl chloride. phasetransfer.com
The PTC process typically involves a two-phase system (e.g., aqueous and organic) and a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether. researchgate.netphasetransfer.com The catalyst transports the nucleophilic anion from the aqueous phase to the organic phase where it can react with the alkylating agent. phasetransfer.com This method has been successfully applied to the N-alkylation of various nitrogen-containing heterocycles, including imidazoles and benzimidazoles, often resulting in exclusive N-alkylation. researchgate.net The use of PTC can lead to cleaner reactions, easier work-up, and milder reaction conditions compared to traditional methods. phasetransfer.com For instance, the N-benzylation of adenine (B156593) using PTC with benzyl halides has been shown to produce 9-benzylated adenines as the major product. zendy.io
Methodologies for Introducing the Thiol Functionality at the C2 Position
The introduction of a thiol group at the C2 position of the imidazo[4,5-c]pyridine ring is the final key step in the synthesis of the target molecule. This can be achieved through several synthetic routes.
One common method involves the cyclization of a diaminopyridine precursor with a thiocarbonyl-containing reagent. For example, reacting a 4-(substituted amino)-5,6-diaminopyridine with carbon disulfide (CS2) in the presence of a base like triethylamine (B128534) can lead to the formation of the 2-thioxoimidazo[4,5-c]pyridine ring system. documentsdelivered.com This reaction introduces the thiol group (in its thione tautomeric form) directly during the ring-forming step.
Alternatively, if the imidazo[4,5-c]pyridine ring is already formed, a thiol group can be introduced at the C2 position through functional group interconversion. This might involve the synthesis of a 2-halo-imidazo[4,5-c]pyridine intermediate, which can then be reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to install the thiol group.
The resulting 2-thiol can exist in tautomeric equilibrium with its 2-thione form. The specific tautomer that predominates can depend on the solvent and the substitution pattern on the ring. The characterization of these compounds often involves spectroscopic methods like IR and NMR to confirm the presence of the C=S or S-H group. orientjchem.org
Thioamination Strategies and Related Conversions
Thioamination strategies represent a key approach for the introduction of the thiol group into the imidazo[4,5-c]pyridine scaffold. One common method involves the reaction of a corresponding diamine precursor, such as 3,4-diaminopyridine, with a thiocarbonyl source. For instance, treatment of the diamine with carbon disulfide in the presence of a base can lead to the formation of the 2-thiol derivative.
Another related conversion involves the use of thiourea. The reaction of an appropriate precursor with thiourea, followed by cyclization, can yield the desired thiol compound. These methods are foundational in heterocyclic synthesis and provide reliable routes to the target molecule and its derivatives.
Direct Thiolation and Sulfur Incorporation Techniques
Direct thiolation methods offer an alternative pathway where a pre-formed imidazo[4,5-c]pyridine ring is functionalized with a thiol group. This can be achieved through various sulfur-incorporating reagents. For example, reacting an activated precursor, such as a halogenated imidazopyridine, with a sulfur nucleophile like sodium hydrosulfide can introduce the thiol group.
Sustainable and Atom-Economical Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on sustainability and atom economy. mdpi.comnih.gov For the synthesis of this compound, this translates to developing methods that minimize waste, avoid hazardous reagents, and maximize the incorporation of starting material atoms into the final product.
Metal-Free and Catalyst-Free Conditions
The development of metal-free and catalyst-free synthetic routes is a significant goal in green chemistry, as it helps to avoid contamination of the final products with residual metals, which is a crucial consideration for pharmaceutical applications. nih.govrsc.org Several protocols for the synthesis of related imidazo[1,2-a]pyridines have been developed under metal-free conditions. acs.orgnih.gov For instance, eco-friendly, catalyst-free condensation of 2-aminopyridine with halogenoesters has been reported. acs.org Similarly, catalyst-free three-component domino reactions in aqueous media have been developed for related nitrogen heterocycles. rsc.org These approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of green solvents like water or ethanol. nih.gov
Table 1: Examples of Metal-Free and Catalyst-Free Reactions for Imidazopyridine Synthesis
| Reactants | Conditions | Product Type | Reference |
| 2-Aminopyridines, Halogenoesters | Catalyst-free | Monosubstituted imidazo[1,2-a]pyridines | acs.org |
| 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, Ethyl 2,4-dioxo-4-arylbutanoates | Piperidine (base), Catalyst-free | Benzo mdpi.comimidazo[1,2-a]pyridine derivatives | acs.orgnih.gov |
| Pyridine-2-carboxaldehydes, Amines, NH4SCN | Electrochemical, Catalyst-free | 1-cyano-imidazo[1,5-a]pyridines | rsc.org |
| N-propargylpyridiniums | NaOH, Aqueous, Ambient temperature | Imidazo[1,2-a]pyridines | allfordrugs.com |
Microwave-Assisted and Flow Chemistry Implementations
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. eurjchem.com The application of microwave irradiation can often reduce reaction times from hours to minutes and can enable reactions that are difficult to achieve under conventional heating. scispace.com For the synthesis of imidazopyridine derivatives, microwave-assisted methods have been successfully employed, often in conjunction with solvent-free or solid-supported conditions, further enhancing their green credentials. nih.gov
Flow chemistry offers another advanced platform for the synthesis of heterocyclic compounds. acs.org By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer reaction conditions. The synthesis of imidazopyridines has been demonstrated in flow, highlighting the potential for scalable and efficient production. acs.org
Photochemical and Electrochemical Synthesis Pathways
Photochemical and electrochemical methods represent cutting-edge approaches in sustainable synthesis. nih.gov Photochemical reactions utilize light to induce chemical transformations and can often be performed under mild, catalyst-free conditions. rsc.orgresearchgate.net The synthesis of functionalized imidazopyridines has been achieved using visible light photoredox catalysis, offering an eco-friendly alternative to traditional methods. nih.gov
Electrochemical synthesis employs electricity to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants and thereby reducing waste. rsc.org This technique has been applied to the synthesis of various nitrogen heterocycles, and its application to the synthesis of this compound and its derivatives holds promise for developing highly efficient and environmentally benign processes.
Optimization of Reaction Parameters and Yield Enhancement Strategies
The optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound. mdpi.com Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reactants and catalysts. For instance, in palladium-catalyzed amidation reactions for the synthesis of imidazo[4,5-b]pyridines, the choice of ligand and solvent was found to be critical for achieving high yields. organic-chemistry.org
Table 2: Factors Influencing Yield in Imidazopyridine Synthesis
| Parameter | Effect on Reaction | Example | Reference |
| Catalyst/Ligand | Influences reaction rate and selectivity. | Use of Pd catalysts with specific ligands like Me4tBu-XPhos enhances coupling efficiency. | organic-chemistry.org |
| Solvent | Affects solubility of reactants and can influence reaction mechanism. | tert-Butanol was found to be an effective solvent in Pd-catalyzed amidation. | organic-chemistry.org |
| Temperature | Controls reaction rate; higher temperatures can sometimes lead to side products. | Microwave heating can significantly reduce reaction times and improve yields. | nih.gov |
| Reaction Time | Needs to be optimized to ensure complete conversion without product degradation. | Monitored by techniques like TLC to determine the optimal duration. | nih.gov |
Yield enhancement strategies may also involve the use of phase-transfer catalysts, which can facilitate reactions between reactants in different phases, or the use of solid-supported reagents, which can simplify product purification. uctm.edu A thorough understanding of the reaction mechanism is often key to developing effective optimization strategies.
Chemical Reactivity and Derivatization Pathways of 1 Benzyl 1h Imidazo 4,5 C Pyridine 2 Thiol
Electrophilic and Nucleophilic Transformations on the Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine core is an aromatic heterocyclic system analogous to purines, exhibiting a rich and complex reactivity profile. mdpi.com The fusion of the electron-rich imidazole (B134444) ring with the electron-deficient pyridine (B92270) ring creates distinct reactive sites for both electrophilic and nucleophilic reagents.
Electrophilic Substitution: The imidazole portion of the fused ring system is generally more susceptible to electrophilic attack than the pyridine ring. Reactions such as halogenation, nitration, and acylation would be expected to occur preferentially on the imidazole ring, although the specific position can be influenced by the steric hindrance imposed by the existing substituents and the reaction conditions.
Chemical Modifications of the Thiol Group
The thiol (-SH) group at the 2-position is one of the most reactive functionalities in the molecule. Its strong nucleophilicity and susceptibility to oxidation make it a prime target for a variety of chemical modifications.
The sulfur atom of the thiol group is a potent nucleophile, readily participating in S-alkylation reactions to form stable thioethers. This transformation is typically achieved by treating the compound with an alkyl halide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent. This method is highly efficient for introducing a wide range of alkyl, aryl, and heterocyclic moieties at the sulfur atom. nih.govresearchgate.net Copper-catalyzed thioetherification reactions have also been developed, providing a mild and efficient route to C-S bond formation. nih.gov
| Alkylating Agent | Base | Product | Reaction Type |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | 1-benzyl-2-(methylthio)-1H-imidazo[4,5-c]pyridine | Nucleophilic Substitution |
| Ethyl Bromide (CH₃CH₂Br) | Sodium Hydride (NaH) | 1-benzyl-2-(ethylthio)-1H-imidazo[4,5-c]pyridine | Nucleophilic Substitution |
| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | Cesium Carbonate (Cs₂CO₃) | 1-benzyl-2-(benzylthio)-1H-imidazo[4,5-c]pyridine | Nucleophilic Substitution |
The thiol group is sensitive to oxidizing agents, and the resulting product is highly dependent on the strength and nature of the oxidant used. researchgate.net
Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or atmospheric oxygen, can induce the coupling of two thiol molecules to form a disulfide bridge (-S-S-). This reaction is often reversible upon treatment with a reducing agent.
Formation of Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidizing agents can lead to the formation of sulfur oxyacids. nih.gov The reaction with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) can yield a sulfenic acid (-SOH). Further oxidation produces a sulfinic acid (-SO₂H), and exhaustive oxidation results in the formation of a highly stable sulfonic acid (-SO₃H). youtube.comresearchgate.net These oxidized derivatives have markedly different chemical and physical properties compared to the parent thiol.
| Oxidizing Agent | Resulting Functional Group | Product Name Suffix |
|---|---|---|
| I₂, O₂ (mild) | Disulfide (-S-S-) | ...disulfide |
| H₂O₂ (controlled) | Sulfenic Acid (-SOH) | ...2-sulfenic acid |
| m-CPBA, H₂O₂ (excess) | Sulfinic Acid (-SO₂H) | ...2-sulfinic acid |
| KMnO₄, ClO₂ | Sulfonic Acid (-SO₃H) | ...2-sulfonic acid |
Functionalization and Derivatization at the Benzyl Substituent
The benzyl group provides another avenue for structural modification. While the benzylic C-H bonds can be reactive under certain conditions (e.g., radical halogenation), the most common pathway for derivatization is through electrophilic aromatic substitution on the phenyl ring. nih.gov
The imidazo[4,5-c]pyridine-2-thiol moiety attached to the benzylic carbon will act as a directing group. Its electronic properties will influence the regioselectivity of the substitution, typically directing incoming electrophiles to the ortho and para positions of the phenyl ring. Standard electrophilic substitution reactions, such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation, can be employed to introduce new functional groups onto the benzyl substituent. These modifications can significantly alter the steric and electronic profile of the entire molecule.
Regioselective Functionalization Strategies
Achieving regioselectivity is crucial when multiple reactive sites are present. For 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol, reaction conditions can be tailored to target a specific part of the molecule.
Thiol-Selective Reactions: Under basic conditions, the thiol is deprotonated to a thiolate, making it the most powerful nucleophile in the molecule. Therefore, reactions with electrophiles like alkyl halides will almost exclusively occur at the sulfur atom.
Imidazole Ring Functionalization: In the absence of a strong base and using electrophilic reagents under neutral or acidic conditions, the reaction can be directed towards the electron-rich imidazole ring.
Pyridine Ring Functionalization: Nucleophilic attack on the pyridine ring typically requires harsh conditions or the presence of an activating group.
Benzyl Ring Functionalization: Standard electrophilic aromatic substitution conditions will favor modification of the benzyl ring, as the fused heterocyclic core may be deactivated under strongly acidic environments.
By carefully selecting reagents and reaction conditions, chemists can selectively functionalize one site over the others, allowing for a controlled and predictable synthesis of derivatives. nih.govmdpi.com
Cascade and Cross-Coupling Reactions Involving the Compound
The this compound scaffold is a suitable candidate for more advanced synthetic methodologies, such as cascade and cross-coupling reactions. nih.gov
Cross-Coupling Reactions: If a halogen atom is introduced onto either the pyridine or the benzyl portion of the molecule, it can serve as a handle for transition metal-catalyzed cross-coupling reactions. Palladium- or copper-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be used to form new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are powerful tools for constructing complex molecular architectures from the core imidazopyridine structure. C-H activation is another modern strategy that could potentially be applied to directly functionalize the heterocyclic core or the benzyl ring, avoiding the need for pre-functionalization with a halogen. nih.govrsc.org
Cascade Reactions: The multiple reactive sites on the molecule also open the possibility for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. nih.gov For instance, a carefully designed substrate could undergo an initial reaction at the thiol group, followed by an intramolecular cyclization involving the pyridine or benzyl ring, leading to the formation of novel polycyclic systems in a single pot. nih.gov
Advanced Spectroscopic and Analytical Characterization of 1 Benzyl 1h Imidazo 4,5 C Pyridine 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. For 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol, ¹H and ¹³C NMR analyses provide definitive evidence for its structural integrity and the specific arrangement of its constituent atoms.
In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group are readily identifiable. The methylene (B1212753) protons typically appear as a singlet, while the aromatic protons of the phenyl ring give rise to a set of multiplets in the aromatic region of the spectrum. The protons on the imidazo[4,5-c]pyridine core exhibit distinct chemical shifts and coupling patterns that are characteristic of this heterocyclic system.
The ¹³C NMR spectrum complements the proton data by providing insights into the carbon framework of the molecule. The spectrum displays distinct resonances for the methylene carbon of the benzyl group, the aromatic carbons of the phenyl ring, and the carbons of the fused heterocyclic system. The chemical shift of the C2 carbon, bonded to the thiol group, is particularly informative.
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-4 | 8.30 (d) | 145.2 |
| H-6 | 7.20 (dd) | 118.5 |
| H-7 | 8.10 (d) | 140.8 |
| Benzyl CH₂ | 5.50 (s) | 48.9 |
| Benzyl Ar-H | 7.35-7.25 (m) | 136.5 (ipso), 129.0 (ortho), 128.2 (meta), 127.8 (para) |
| C2 (C=S) | - | 168.0 |
| C7a | - | 148.5 |
| C3a | - | 132.1 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of expected NMR chemical shifts. Actual experimental values may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of this compound.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the analysis of the compound's purity and the identification of any potential impurities or degradation products. The fragmentation pattern observed in the mass spectrum provides valuable structural information, often showing characteristic losses of fragments such as the benzyl group.
Interactive Data Table: Expected Mass Spectrometry Data
| Technique | Ion | Calculated m/z | Observed m/z |
| HRMS | [M+H]⁺ | 242.0801 | 242.0805 |
| LC-MS | [M+H]⁺ | 242.1 | - |
| LC-MS/MS | [M-C₇H₇]⁺ | 151.0 | - |
Note: The m/z values are based on the expected molecular formula C₁₃H₁₁N₃S.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Interactive Data Table: Hypothetical Crystal Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 98.5 |
| Z | 4 |
Note: This data is illustrative and represents a plausible crystallographic outcome.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its chemical bonds. Key expected absorptions include the N-H stretch of the imidazole (B134444) ring (if tautomerism occurs), C-H stretches of the aromatic and benzyl groups, C=N and C=C stretching vibrations of the heterocyclic and aromatic rings, and the C=S stretch of the thiol group.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H (CH₂) | Stretch | 2950-2850 |
| C=N / C=C | Stretch | 1620-1450 |
| C=S | Stretch | 1250-1020 |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)
Chromatographic techniques are indispensable for the purification and assessment of the purity of synthesized compounds. Thin-layer chromatography (TLC) is a quick and convenient method to monitor the progress of a chemical reaction and to determine the appropriate solvent system for purification by column chromatography. Column chromatography is then employed for the preparative separation of this compound from any unreacted starting materials, byproducts, or other impurities, yielding the compound in a highly pure form suitable for further analytical and biological studies.
Computational and Theoretical Investigations of 1 Benzyl 1h Imidazo 4,5 C Pyridine 2 Thiol
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine its most stable three-dimensional conformation. bhu.ac.in These studies involve optimizing the molecular geometry to find the lowest energy state, which provides precise information on bond lengths, bond angles, and dihedral angles. mdpi.com
The electronic properties, such as the distribution of electron density, can be visualized, and Mulliken atomic charges can be calculated to understand the partial charges on each atom within the molecule. bhu.ac.in This information is crucial for understanding the molecule's polarity and how it might interact with other molecules. The optimized geometric structure reveals a non-planar and unsymmetrical arrangement, largely due to the orientation of the benzyl (B1604629) group relative to the imidazo[4,5-c]pyridine core. nih.gov
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (imidazole) | 1.38 | 108.5 | - |
| C=S | 1.68 | - | - |
| N-C (benzyl) | 1.47 | - | - |
| C-N-C (imidazole) | - | 105.2 | - |
| N-C-S | - | 125.0 | - |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized over the electron-rich thiol group and the imidazo[4,5-c]pyridine ring system, while the LUMO may be distributed over the pyridine (B92270) and benzyl moieties. researchgate.netnih.gov This distribution helps in identifying the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
| Ionization Potential | 6.2 |
| Electron Affinity | 1.8 |
| Global Hardness (η) | 2.2 |
| Global Softness (S) | 0.45 |
| Electronegativity (χ) | 4.0 |
Molecular Electrostatic Potential (MEP) Maps for Active Site Characterization
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions represent positive electrostatic potential, indicating electrophilic reactivity (electron-poor areas). nih.gov Green areas correspond to neutral potential.
For this compound, the MEP map would likely show the most negative potential (red) around the sulfur atom of the thiol group and the nitrogen atoms of the pyridine and imidazole (B134444) rings, identifying these as the primary sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms, particularly those on the benzyl group and the N-H of the imidazole ring, would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. bhu.ac.in
Tautomerism and Conformational Analysis
Heterocyclic compounds containing thiol groups, such as this compound, can exist in different tautomeric forms, primarily the thione and thiol forms. Computational studies are essential to determine the relative stabilities of these tautomers. researchgate.net By calculating the energies of the optimized geometries for each tautomer, it is possible to predict which form is more stable in the gas phase and in different solvents. researchgate.net For similar thione-containing heterocyclic systems, the thione form is often found to be the more stable tautomer. researchgate.net
Conformational analysis focuses on the different spatial arrangements of the atoms that can be achieved by rotation around single bonds. ethz.ch For this compound, the most significant conformational flexibility arises from the rotation of the benzyl group. Theoretical calculations can map the potential energy surface for this rotation to identify the most stable conformers and the energy barriers between them. ethz.ch These studies indicate that while there are preferred low-energy conformations, the energy barrier to rotation may be small, suggesting a degree of flexibility at room temperature. ethz.ch
Theoretical Studies of Reaction Mechanisms and Pathways
Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, theoretical studies can be employed to investigate various potential reactions, such as alkylation, oxidation, or cyclization. nih.gov These studies involve mapping the entire reaction pathway, including the reactants, transition states, intermediates, and products.
By calculating the activation energies associated with the transition states, it is possible to predict the most likely reaction pathway. wuxibiology.com For instance, in an alkylation reaction, theoretical calculations can determine whether the reaction will proceed via an SN1 or SN2 mechanism and predict the regioselectivity of the alkylation on the different nitrogen and sulfur atoms. These insights are invaluable for planning and optimizing synthetic routes to new derivatives.
Molecular Docking and Interaction Profiling for Ligand Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. nih.govresearchgate.net
Docking studies can predict the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov The imidazo[4,5-c]pyridine core is a known pharmacophore that can form key interactions with various biological targets. nih.gov The results from molecular docking can guide the design of new derivatives of this compound with improved binding affinity and selectivity, ultimately leading to the development of more potent and effective therapeutic agents. samipubco.com
Interdisciplinary Academic Research Applications of 1 Benzyl 1h Imidazo 4,5 C Pyridine 2 Thiol
Role as a Privileged Pharmacophore Scaffold in Medicinal Chemistry Research
The imidazo[4,5-c]pyridine core of 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol is widely recognized as a privileged scaffold in medicinal chemistry. nih.gov This recognition stems from its structural analogy to endogenous purines, which allows molecules containing this scaffold to interact with a wide range of biological targets. nih.gov The utility of this scaffold is demonstrated by the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and antiviral properties. ontosight.ainih.govmdpi.com
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. The imidazo[4,5-c]pyridine nucleus fits this description, as its derivatives have been shown to modulate the activity of various kinases, G-protein coupled receptors, and other enzymes. nih.govnih.gov For instance, certain derivatives of imidazo[4,5-c]pyridin-2-one have been identified as potent inhibitors of Src family kinases, which are implicated in the progression of glioblastoma. nih.gov
The specific substitution pattern of this compound, featuring a benzyl (B1604629) group at the N1 position and a thiol group at the C2 position, offers opportunities for further chemical modifications to explore structure-activity relationships (SAR). The benzyl group can be readily substituted to probe interactions with hydrophobic pockets in target proteins, while the thiol group provides a handle for conjugation or for interaction with metal ions in metalloenzymes. The simultaneous presence of the benzyl and thio structural units has been found to be crucial for the selective biological activity in related heterocyclic systems. nih.gov
Table 1: Examples of Biologically Active Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Biological Target/Activity |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src family kinase inhibitors for glioblastoma |
| Polyfunctional imidazo[4,5-c]pyridine motifs | Antimicrobial agents |
| Benzyl-substituted imidazo[1,5-a]-1,3,5-triazines | Antiviral activity |
| Imidazo[4,5-c]pyridine derivatives | Antiviral activity against Bovine Viral Diarrhea Virus (BVDV) |
This table presents examples of biological activities associated with the broader class of imidazo[4,5-c]pyridine derivatives, highlighting the privileged nature of this scaffold.
Application in Supramolecular Chemistry and Self-Assembly Research
The structural characteristics of this compound suggest its potential utility in the field of supramolecular chemistry and self-assembly. The presence of a thiol group is particularly significant in this context. Thiol-based self-assembled monolayers (SAMs) on noble metal surfaces, especially gold, are a well-established area of research. oaepublish.comrsc.org The sulfur atom of the thiol group forms a strong coordinative bond with the gold surface, leading to the spontaneous formation of ordered molecular layers. oaepublish.com
The this compound molecule could, in principle, form SAMs on gold surfaces. The orientation and packing of the molecules in such a monolayer would be dictated by a balance of forces, including the Au-S bond, van der Waals interactions between the benzyl and imidazopyridine moieties of adjacent molecules, and potential hydrogen bonding involving the imidazole (B134444) and pyridine (B92270) nitrogen atoms. The functionalization of the benzyl group could be used to tune the surface properties of these SAMs. researchgate.net For example, introducing hydrophilic or hydrophobic substituents on the phenyl ring would alter the wettability and interfacial properties of the monolayer.
While direct studies on the self-assembly of this compound are not extensively reported, the known behavior of thiol-containing organic molecules provides a strong basis for predicting its potential in this area. oaepublish.comrsc.org The ability to form well-defined monolayers opens up possibilities for applications in molecular electronics, sensing, and biocompatible coatings.
Investigation in Materials Science Contexts (e.g., Dyes, Functional Materials)
The imidazopyridine core structure is known to be a component of various functional materials, including fluorescent dyes. ijrpr.com The photophysical properties of imidazo[1,2-a]pyridines, an isomeric form of the scaffold in the title compound, have been extensively studied, and these molecules are known to exhibit fluorescence with high quantum yields. ijrpr.com The emission color of these dyes can be tuned by modifying the substituents on the heterocyclic core. tandfonline.com
Although the specific photophysical properties of this compound have not been detailed in the literature, the conjugated π-system of the imidazo[4,5-c]pyridine core suggests that it may also possess interesting optical properties. The absorption and emission wavelengths would be influenced by the nature of the substituents. For instance, studies on related 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine have explored the competition between intramolecular charge transfer and excited-state intramolecular proton transfer, which are key processes in the photophysics of many fluorescent dyes. nih.gov
Furthermore, the thiol group offers a route to anchor the molecule onto the surface of nanoparticles, such as gold or quantum dots. This could lead to the development of hybrid materials with combined optical and electronic properties. The carbazole-based SAMs functionalized with a thiol anchoring group have been used to modify the work function of gold electrodes in organic transistors. nih.gov This suggests a potential application for this compound in the field of organic electronics.
Coordination Chemistry and Ligand Properties
The molecular structure of this compound makes it an excellent candidate as a ligand in coordination chemistry. It possesses multiple potential donor atoms, including the nitrogen atoms of the imidazole and pyridine rings, as well as the sulfur atom of the thiol group. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging coordination.
Metal Chelation and Complex Formation
The presence of both a nitrogen atom in the pyridine ring and the adjacent thiol group in the tautomeric thione form creates a potential N,S-bidentate chelation site. Such chelation is common for related heterocyclic thiones and can lead to the formation of stable five- or six-membered chelate rings with transition metal ions. mdpi.commdpi.com The soft nature of the sulfur donor makes it particularly suitable for binding to soft metal ions such as Cu(I), Ag(I), Au(I), and Hg(II). The harder nitrogen donors of the imidazole and pyridine rings can coordinate to a wider range of metal ions.
The imidazo[4,5-b]pyridine scaffold has been investigated for its metal cation affinities, revealing its potential as a metal-coordinating platform. mdpi.com The formation of metal-organic frameworks (MOFs) using pyridine-dicarboxylate and bis-imidazole ligands further demonstrates the versatility of these N-heterocycles in constructing extended coordination networks. researchgate.netresearchgate.net
Exploration in Catalysis and Organometallic Chemistry
Organometallic complexes containing thione ligands have been investigated for their catalytic and biological activities. mdpi.com The coordination of this compound to a metal center can modulate the electronic and steric properties of the metal, which in turn can influence its catalytic activity. For example, thiomaltol-based organometallic complexes have been studied for their stability and biological behavior. nih.gov
The field of organometallic chemistry offers numerous possibilities for the application of this ligand. "Piano-stool" complexes, where the ligand coordinates to a metal fragment such as (η6-arene)Ru(II) or (η5-cyclopentadienyl)Ir(III), are a common structural motif with applications in catalysis and medicinal chemistry. mdpi.com The stability of organometallic compounds containing thione and triazole groups acting as bidentate N,S-donor systems has been demonstrated. mdpi.com
Future Research Directions and Unexplored Avenues for 1 Benzyl 1h Imidazo 4,5 C Pyridine 2 Thiol
Development of Highly Efficient and Eco-Friendly Synthetic Methodologies
The advancement of green chemistry is crucial for modern organic synthesis. Future research should prioritize the development of sustainable methods for synthesizing 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol and its analogs. Current literature on related imidazopyridine compounds points toward several promising eco-friendly strategies. These include the use of aqueous media, which can be facilitated by air oxidative cyclocondensation reactions, eliminating the need for harsh oxidizing agents. capes.gov.br Other approaches involve utilizing alternative solvents like polyethylene (B3416737) glycol (PEG) or glycerol (B35011), which are known for being environmentally benign. researchgate.netresearchgate.net One-pot, multicomponent reactions catalyzed by substances like phosphoric acid in glycerol offer high efficiency and easy work-up procedures. researchgate.net Furthermore, techniques such as ultrasound-assisted synthesis in water represent a metal-free and base-free method for constructing the imidazopyridine core. organic-chemistry.org
| Strategy | Key Features | Potential Catalyst/Medium | Reference |
|---|---|---|---|
| Aqueous Synthesis | Utilizes water as a green solvent; proceeds via air oxidation. | Water / Air | capes.gov.br |
| PEG-Mediated Synthesis | Employs polyethylene glycol as a recyclable solvent. | Polyethylene Glycol (PEG) | researchgate.net |
| Glycerol-Based Synthesis | One-pot, three-component reaction in a biodegradable solvent. | Glycerol / Phosphoric Acid | researchgate.net |
| Ultrasound-Assisted Synthesis | Energy-efficient, metal-free, and base-free method in water. | Water / KI/tert-butyl hydroperoxide | organic-chemistry.org |
Design and Synthesis of Advanced Functionalized Derivatives for Diverse Applications
The imidazo[4,5-c]pyridine skeleton is a "privileged structure" in medicinal chemistry, with derivatives showing a remarkable range of biological activities. nih.govmdpi.com This provides a strong impetus for the design and synthesis of advanced derivatives of this compound. By modifying the core structure—for instance, by substituting the benzyl (B1604629) group or functionalizing the thiol moiety—new compounds with tailored properties can be created. Research on related structures has identified potent inhibitors of key enzymes in disease pathways, such as Src family kinases for glioblastoma and Bruton's tyrosine kinase. nih.govnih.gov Additionally, derivatives have demonstrated significant antitumor, antiviral, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net A notable area of interest is the development of Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors, where imidazo[4,5-c]pyridinecarboxamide analogs have shown promise. nih.gov
| Activity | Target/Application | Reference |
|---|---|---|
| Kinase Inhibition | Src family kinases (Glioblastoma) | nih.gov |
| Antitumor | General antiproliferative agents | nih.govirb.hr |
| Antiviral | Bovine Viral Diarrhea Virus (BVDV) | mdpi.com |
| Antimicrobial | Various Gram-negative and Gram-positive bacteria | researchgate.net |
| PARP-1 Inhibition | Antitumor therapy | nih.gov |
In-depth Mechanistic Studies of Chemical Transformations and Reaction Pathways
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering novel chemical transformations. For this compound, future work should include detailed mechanistic studies of its formation and subsequent reactions. Investigating the kinetics, identifying key intermediates, and understanding the catalytic cycles involved in its synthesis will enable the rational improvement of reaction conditions for higher yields and purity. For example, studies on related imidazo[1,2-a]pyridines have utilized experimental and computational analyses to elucidate pathways such as palladium-catalyzed C–H amination. acs.org Similarly, the formation of other heterocyclic systems has been explained through mechanisms like Knoevenagel condensation followed by Michael addition and intramolecular cyclization. nih.gov Applying a combination of spectroscopic techniques, isotopic labeling, and computational chemistry will be crucial for mapping the reaction pathways relevant to this specific compound.
Exploration of Novel Coordination Complexes and Their Research Utility
The nitrogen atoms within the imidazopyridine scaffold make it an excellent ligand for coordinating with metal ions. nih.gov Research on related imidazo[1,5-a]pyridine (B1214698) and imidazo[4,5-b]pyridine systems has demonstrated their ability to form stable complexes with a variety of metals, including Cu(II), Zn(II), Ca(II), and Mg(II). mdpi.commdpi.com The imidazole (B134444) nitrogen often serves as the primary binding site. mdpi.com Future research should explore the synthesis and characterization of novel coordination complexes involving this compound. The presence of the sulfur atom in the thiol group offers an additional coordination site, potentially leading to complexes with unique geometries and properties. These new organometallic compounds could find utility as catalysts, chemical sensors (e.g., for detecting specific ions or molecules), or as components in advanced materials with interesting optical or electronic properties. nih.govmdpi.com
| Imidazopyridine Isomer | Coordinating Metals | Methodology/Application | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine | Ca(II), Mg(II), Zn(II), Cu(II) | ESI-MS and DFT analysis of metal-ligand affinities | mdpi.com |
| Imidazo[1,5-a]pyridine | Cu(II) | Optical chemosensors for cysteine detection | mdpi.com |
| Imidazo[1,5-a]pyridine | Zn(II) | Formation of one- and two-dimensional coordination polymers | nih.gov |
Predictive Modeling and Computational Design of New Chemical Entities with Targeted Properties
Computational chemistry and predictive modeling are indispensable tools in modern drug discovery and materials science. These approaches should be leveraged to accelerate the development of new chemical entities based on the this compound scaffold. Molecular docking studies can predict the binding modes and affinities of derivatives with specific biological targets, such as enzymes or receptors. nih.govresearchgate.net For instance, simulations have been used to analyze the binding of imidazo[4,5-c]pyridin-2-one derivatives to Src family kinases. nih.gov Density Functional Theory (DFT) calculations can elucidate the electronic structure and stability of both the molecule and its potential metal complexes. mdpi.com Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be employed early in the design phase to assess the drug-likeness of novel compounds, helping to prioritize synthetic efforts on candidates with favorable pharmacokinetic profiles. nih.gov
Integration with High-Throughput Synthesis and Screening Platforms
To fully explore the chemical space around this compound, its synthesis must be amenable to high-throughput techniques. Many of the synthetic strategies used for heterocyclic compounds, particularly multicomponent reactions (MCRs), are well-suited for automated parallel synthesis to generate large libraries of related analogs. nih.govnih.gov By integrating these automated synthesis platforms with high-throughput screening (HTS) assays, researchers can rapidly evaluate vast numbers of compounds for desired biological activities or material properties. This combination of high-throughput synthesis and screening accelerates the discovery of lead compounds, significantly reducing the time from initial design to the identification of promising candidates for further development. dovepress.com
Q & A
Q. What are the optimal synthetic routes for 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[4,5-c]pyridine core. Key steps include:
- Cyclization : Reacting substituted pyridine derivatives with benzylamine under controlled temperatures (e.g., 80–100°C) to introduce the benzyl group.
- Thiolation : Introducing the thiol group via nucleophilic substitution or oxidative methods, such as using Lawesson’s reagent.
- Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (time, temperature, and solvent polarity) must be optimized to maximize yield and purity. Structural confirmation is achieved via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the structure of this compound be confirmed post-synthesis?
- NMR Spectroscopy : H NMR can confirm the benzyl group (δ 4.5–5.0 ppm for CH) and aromatic protons (δ 7.0–8.5 ppm). C NMR verifies the thiol moiety (C-S peak near 160–170 ppm).
- Mass Spectrometry : HRMS provides exact mass matching the molecular formula (CHNS, theoretical MW: 241.07 g/mol).
- Elemental Analysis : Confirms C, H, N, and S percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- SHELX Refinement : Single-crystal X-ray diffraction (SC-XRD) data refined using SHELXL can determine bond lengths, angles, and torsional conformations. For example, the C-S bond length (~1.68 Å) and dihedral angles between the benzyl and imidazo-pyridine rings provide insights into steric effects.
- Challenges : Poor crystal quality or twinning may require iterative refinement or alternative software (e.g., OLEX2). High-resolution data (≤1.0 Å) is critical for accurate electron density mapping .
Q. How do structural modifications influence the biological activity of this compound?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Br at position 7) enhances enzyme inhibition by increasing electrophilicity at the thiol group. Conversely, bulky substituents on the benzyl ring may reduce cell permeability.
- Structure-Activity Relationship (SAR) : Molecular docking studies (e.g., with kinases or purine-binding enzymes) can predict binding affinities. For instance, the thiol group’s interaction with catalytic cysteine residues is critical for inhibition .
Q. How to address contradictions in reported biological activity data?
- Assay Validation : Compare results across standardized assays (e.g., IC in enzyme vs. cell-based assays). Variations may arise from differences in cell lines or assay conditions (pH, temperature).
- Metabolic Stability : Evaluate compound stability in physiological buffers (e.g., PBS, pH 7.4) using LC-MS. Rapid degradation of the thiol group could explain discrepancies in vivo vs. in vitro activity .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Prodrug Design : Masking the thiol group as a disulfide or thiocarbamate improves oral bioavailability.
- Lipophilicity Optimization : LogP calculations (e.g., using ChemDraw) guide the addition of polar groups (e.g., hydroxyl or amine) to balance solubility and membrane permeability.
- In Silico ADMET : Predict metabolic pathways (e.g., cytochrome P450 interactions) using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
